molecular formula C10H9N3O B8688991 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone

1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone

Cat. No.: B8688991
M. Wt: 187.20 g/mol
InChI Key: KAHCNLFWFKTJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be compared with other similar compounds, such as:

  • 1-(4-Phenyl-1H-1,2,3-triazol-5-yl)-ethanone
  • 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-ethanone
  • 1-(5-Phenyl-1H-1,2,3-triazol-4-yl)-methanol

Uniqueness: The unique structure of this compound, with its specific substitution pattern on the triazole ring, imparts distinct chemical and biological properties that differentiate it from other triazole derivatives .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(5-phenyl-2H-triazol-4-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-7(14)9-10(12-13-11-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13)

InChI Key

KAHCNLFWFKTJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNN=C1C2=CC=CC=C2

Origin of Product

United States

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